molecular formula C32H35NO6 B034368 5-(N-Dodecanoyl)aminofluorescein CAS No. 107827-77-0

5-(N-Dodecanoyl)aminofluorescein

Cat. No. B034368
M. Wt: 529.6 g/mol
InChI Key: VJNRUQFWKRLMSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aminofluorescein derivatives has been systematically studied, revealing methods to produce these compounds with high yields and purity. One approach involves the protection of 5(6)-carboxyfluorescein as the diacetate, followed by reduction to 5(6)-(hydroxymethyl)fluorescein diacetate, and subsequent reactions leading to aminomethylfluorescein derivatives (Mattingly, 1992). Another method detailed the conversion of nitrofluorescein compounds to aminofluorescein through reduction processes, showcasing the versatility in synthetic approaches for these compounds (Hui, 2006).

Molecular Structure Analysis

The molecular structure of 5-(N-Dodecanoyl)aminofluorescein and related compounds has been elucidated through various spectroscopic techniques, contributing to our understanding of their chemical behavior and interaction mechanisms. Studies have shown how structural modifications, such as the introduction of different functional groups, influence the physicochemical properties of fluorescein derivatives, impacting their binding affinities and fluorescence characteristics (Mchedlov-Petrossyan et al., 2019).

Chemical Reactions and Properties

5-(N-Dodecanoyl)aminofluorescein participates in various chemical reactions that are significant for its application in biological studies. For instance, its interaction with micellar structures highlights its potential in probing the micropolarity and microfluidity of interfaces between nonpolar cores and polar shells in block copolymer micelles (Štěpánek et al., 1999). This ability to bind selectively and the changes in fluorescence properties upon binding are central to its applications in fluorescent labeling and imaging.

Physical Properties Analysis

The physical properties of 5-(N-Dodecanoyl)aminofluorescein, such as solubility and fluorescence characteristics, are crucial for its utility in research. Its binding to amphiphilic surfaces and interfaces significantly affects its dissociation constants and fluorescence emission, which are influenced by the polarity of the microenvironment and the charge distribution near the sorbed probe (Štěpánek & Procházka, 1999).

Chemical Properties Analysis

The chemical behavior of 5-(N-Dodecanoyl)aminofluorescein, including its reactivity and interactions with biological molecules, underlines its versatility as a probe in biochemical assays. Its ability to penetrate cellular membranes, influenced by its lipophilic nature and solution properties, has been explored in the context of endothelial cell monolayers, demonstrating its potential for cellular imaging and investigation of membrane dynamics (Stolz et al., 1992).

Scientific Research Applications

  • Surfactant Properties and Micelle Interaction : 5-(N-octadecanoyl)aminofluorescein, a related compound, has been studied for its interaction with micelles, demonstrating changes in micropolarity and microfluidity at the interface between nonpolar core and polar shell in polystyrene-block-poly(methacrylic acid) micelles (Štěpánek et al., 1999).

  • Biochemical Applications : It has been used in a fluorescent method for detecting aldehydes, which is beneficial for monitoring microbial oxidation and biotransformation of primary alcohols by Gluconobacter oxydans (Xing et al., 2011).

  • Medical Imaging : In neurosurgery, fluorescein fluorescence enhances surgical decision-making, particularly in vascular and oncologic procedures (Rey-Dios & Cohen-Gadol, 2013).

  • Study of Surface Diffusion : The compound's role in surface diffusion in sodium dodecyl sulfate-stabilized thin liquid films affects fluorophore mobility, influencing viscosity and film thickness (Clark et al., 1990).

  • Protein Characterization : It assists in amino-terminal amino acid sequence analysis of proteins, suitable for characterizing proteins from multichain enzymes and viruses (Weiner et al., 1972).

  • Brain Tumor Resection : The conjugate 5-aminofluorescein-human serum albumin guides brain tumor resection without toxic side effects, optimal for surgery within 1-4 days post-administration (Kremer et al., 2009).

  • Pharmaceutical Applications : Sodium N-dodecanoyl sarcosinate's critical micelle concentration, which decreases with increasing salt concentration, affects its surface properties, relevant in pharmaceutical, food, and cosmetic formulations (Patra et al., 2018).

  • Fluorescence Properties : Aminofluoresceins, including 5-aminofluorescein, exhibit unique fluorescence properties compared to fluorescein, with different behaviors in various solvents (Mchedlov-Petrossyan et al., 2019).

  • Material Science and Biomaterials : A pH-sensitive bioactive glass conjugated with 5-aminofluorescein has been developed for local drug delivery in bone and teeth diseases, with potential cancer therapy applications (Aina et al., 2014).

properties

IUPAC Name

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35NO6/c1-2-3-4-5-6-7-8-9-10-11-30(36)33-21-12-15-25-24(18-21)31(37)39-32(25)26-16-13-22(34)19-28(26)38-29-20-23(35)14-17-27(29)32/h12-20,34-35H,2-11H2,1H3,(H,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNRUQFWKRLMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148298
Record name 5-(N-Dodecanoyl)aminofluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(N-Dodecanoyl)aminofluorescein

CAS RN

107827-77-0
Record name 5-(N-Dodecanoyl)aminofluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107827770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(N-Dodecanoyl)aminofluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
TN Metcalf III, JL Wang… - Proceedings of the …, 1986 - National Acad Sciences
Fluorescent lipid and phospholipid probes were incorporated at 4C into soybean protoplasts prepared from cultured soybean (SB-1) cells. Fluorescence microscopy showed that the …
Number of citations: 95 www.pnas.org
M Štěpánek, K Podhájecká, K Procházka, Y Teng… - Langmuir, 1999 - ACS Publications
Polyelectrolyte behavior of the inner part of poly(methacrylic acid) shell and microscopic properties of the interface between the hydrophobic core and the hydrophilic shell in polystyrene…
Number of citations: 38 pubs.acs.org
M Stuschke, H Bojar - Biochimica et Biophysica Acta (BBA)-Molecular Cell …, 1985 - Elsevier
The effects of insulin ( 10 −10 −10 −8 mol/l ) on lateral diffusion of three fluorescent lipid probes, 1- acyl -2-(N-4- nitrobenzo -2- oxa -1,3- diazole)aminocaproyl phosphatidylcholine (NBD…
Number of citations: 15 www.sciencedirect.com
M Štěpánek, K Procházka - Langmuir, 1999 - ACS Publications
The fluorescent surfactant 5-(N-dodecanoyl)aminofluorescein, DAF, binds very strongly at amphiphilic surfaces and interfaces. It binds also in the shell of water-soluble polymeric …
Number of citations: 32 pubs.acs.org
D Vrbata, M Uchman - Nanoscale, 2018 - pubs.rsc.org
The present study describes the synthesis, self-assembly and responsiveness to glucose and lactic acid of biocompatible and biodegradable block copolymer micelles using …
Number of citations: 29 pubs.rsc.org
GM Makrigiorgos, AI Kassis, A Mahmood… - Free radical biology and …, 1997 - Elsevier
The novel property of fluorescein to detect peroxyl radicals is demonstrated. On the basis of this observation, a fluorescein-based, flow-cytometric method to directly and continuously …
Number of citations: 56 www.sciencedirect.com
M Štěpánek, K Procházka, W Brown - Langmuir, 2000 - ACS Publications
Block polyelectrolyte samples containing long hydrophobic blocks, eg, polystyrene, and long polyelectrolyte blocks, eg, poly(methacrylic acid), do not dissolve in aqueous media. …
Number of citations: 88 pubs.acs.org
F Delisavva, M Uchman, J Škvarla, E Woźniak… - Langmuir, 2016 - ACS Publications
Interaction of polystyrene-block-poly(methacrylic acid) micelles (PS–PMAA) with cationic surfactant N-dodecylpyridinium chloride (DPCl) in alkaline aqueous solutions was studied by …
Number of citations: 11 pubs.acs.org
Q Wei, KL Woods, RJ Etches - Developmental Biology Protocols: Volume II, 2000 - Springer
Chicken blastodermal cell (CBC) culture is a useful tool for the production of germline and somatic chimeras. The long-term culture of CBCs may be used for studying the in vitro effects …
Number of citations: 5 link.springer.com
Y Raviv, HB Pollard, EP Bruggemann, I Pastan… - Journal of Biological …, 1990 - Elsevier
A 170,000-Da glycoprotein (P170 multidrug transporter) becomes specifically labeled in multidrug-resistant human KB carcinoma cells by the photolabile lipophilic membrane probe 5-[…
Number of citations: 506 www.sciencedirect.com

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